2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile is an organic compound characterized by the presence of a bromopyridine moiety and a nitrile functional group. Its molecular formula is C9H9BrN2, with a molecular weight of approximately 225.09 g/mol. The compound is typically represented by its IUPAC name, which highlights its structural features, including the bromine substitution on the pyridine ring and the nitrile group attached to a branched alkane structure.
The compound appears as a yellow crystalline solid and has a melting point ranging from 65°C to 68°C. It is soluble in organic solvents such as ethanol and acetone but is insoluble in water, which is characteristic of many brominated organic compounds due to their hydrophobic nature .
As there is limited research available on this specific compound, there is no known mechanism of action for 2-(4-Bromo-2-pyridyl)-2-methyl-propanenitrile.
The synthesis of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile can be achieved through several methods:
The applications of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile span various fields:
Interaction studies involving 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile often focus on its role in biochemical pathways and its interactions with enzymes or receptors. For instance, its potential as a PI3K/mTOR inhibitor highlights its importance in cancer research, where understanding how it interacts with these pathways can lead to novel therapeutic strategies .
Furthermore, studies assessing its reactivity in coupling reactions provide insights into how it can be utilized to form complex molecules that may exhibit unique biological activities.
Several compounds share structural similarities with 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile. Here are some notable examples:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 5-Bromopyridin-2-ylmethanol | Hydroxymethyl group instead of nitrile | High |
| (E)-N-(5-Bromopyridin-2-yl)-N’-hydroxymethanimidamide | Amidino group present | Moderate |
| 4-Bromopyridine-2-carbonitrile | Nitrile group but different substitution | Moderate |
| 6-Bromoisoquinoline-1-carbonitrile | Isoquinoline structure | Low |
| 4-Bromo-5-methylpicolinonitrile | Picoline structure | Low |
The uniqueness of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile lies in its specific combination of a brominated pyridine moiety and a branched nitrile group. This combination imparts distinct chemical properties and reactivity patterns that are not typically found in other similar compounds, making it particularly valuable for diverse applications in research and industry .